molecular formula C11H13NO3S2 B14354244 N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine CAS No. 90705-48-9

N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine

Cat. No.: B14354244
CAS No.: 90705-48-9
M. Wt: 271.4 g/mol
InChI Key: YGFRUNXIQQWPFC-UHFFFAOYSA-N
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Description

N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is a chemical compound with the molecular formula C11H13NO3S2. It is known for its unique structural features, which include a phenoxyethyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine typically involves the reaction of 2-phenoxyethanethiol with carbon disulfide and glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity starting materials and maintaining stringent quality control measures are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

90705-48-9

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

2-(2-phenoxyethylsulfanylcarbothioylamino)acetic acid

InChI

InChI=1S/C11H13NO3S2/c13-10(14)8-12-11(16)17-7-6-15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,16)(H,13,14)

InChI Key

YGFRUNXIQQWPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCSC(=S)NCC(=O)O

Origin of Product

United States

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